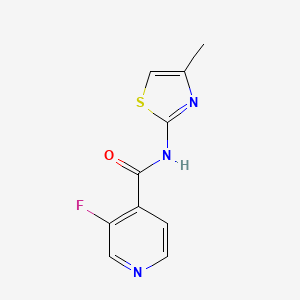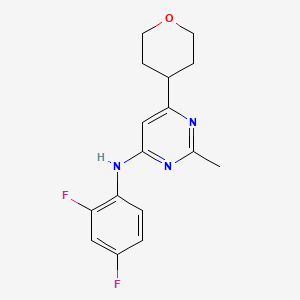![molecular formula C19H27N5O2 B12239642 4-Methyl-2-[(2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine](/img/structure/B12239642.png)
4-Methyl-2-[(2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[(2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine is a complex organic compound featuring a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the oxadiazole ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives.
Functionalization of the cyclopentane ring: This step includes the addition of the propan-2-yl group and the subsequent formation of the octahydrocyclopenta[c]pyrrol ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methyl-2-[(2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Indole derivatives: Possess various pharmacological properties, including antiviral and anticancer activities.
Uniqueness
4-Methyl-2-[(2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine is unique due to its complex structure, which combines multiple functional groups and ring systems. This complexity may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H27N5O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
5-[[3a-[(4-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H27N5O2/c1-13(2)17-22-16(26-23-17)10-24-9-15-5-4-7-19(15,11-24)12-25-18-20-8-6-14(3)21-18/h6,8,13,15H,4-5,7,9-12H2,1-3H3 |
InChI Key |
PLLYKXRTBBBNGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)OCC23CCCC2CN(C3)CC4=NC(=NO4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12239560.png)
![3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12239562.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12239568.png)
![6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12239582.png)

![2-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12239597.png)
![2-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B12239604.png)
![5-Fluoro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine](/img/structure/B12239609.png)
![5-Fluoro-2-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12239618.png)
![5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12239633.png)


![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12239650.png)
{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}amine](/img/structure/B12239651.png)
